4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid
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Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid is a heterocyclic compound containing both sulfur and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid typically involves multi-step reactions starting from simpler precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and subsequent functionalization steps .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carboxylic acid groups to alcohols or other derivatives.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
- 4,5,6,7-Tetrahydro-2,1-benzisoxazole-3-carboxylic acid
Uniqueness
4,5,6,7-Tetrahydro-1-benzothiophene-2,3-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may have only one carboxylic acid group or different substituents .
Properties
CAS No. |
105555-44-0 |
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Molecular Formula |
C10H10O4S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C10H10O4S/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H2,(H,11,12)(H,13,14) |
InChI Key |
SLHGMQOMMHVMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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